Gallium(III)sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gallium(III)sulfate is an inorganic compound with the chemical formula Ga₂(SO₄)₃. It is a white solid that is slightly soluble in water and is known for its various hydrates, including the octadecahydrate form. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine .

準備方法

Synthetic Routes and Reaction Conditions: Gallium(III)sulfate can be synthesized by reacting hydroxygallium diacetate with sulfuric acid. The reaction is carried out at 90°C for two days, producing the octadecahydrate form. The overall reaction is as follows: [ 2 \text{Ga(CH₃COO)₂OH} + 3 \text{H₂SO₄} \rightarrow \text{Ga₂(SO₄)₃} + 4 \text{CH₃COOH} + 2 \text{H₂O} ] The octadecahydrate can be dried in a vacuum to obtain the anhydrous form, which is extremely hygroscopic .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving gallium metal in sulfuric acid, forming solutions containing [Ga(OH₂)₆]³⁺ and SO₄²⁻ ions. The octadecahydrate crystallizes from these solutions at room temperature .

Types of Reactions:

Oxidation: When heated above 680°C, this compound decomposes to form sulfur trioxide and gallium(III)oxide.

Precipitation: A solution of this compound in water mixed with zinc sulfate can precipitate zinc gallate (ZnGa₂O₄).

Common Reagents and Conditions:

Sulfuric Acid: Used in the synthesis of this compound.

Zinc Sulfate: Used in the precipitation reaction to form zinc gallate.

Major Products:

Gallium(III)oxide: Formed upon heating this compound.

Zinc Gallate: Formed in the precipitation reaction with zinc sulfate.

科学的研究の応用

Gallium(III)sulfate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other gallium compounds.

Industry: Utilized in the production of semiconductors and electronic devices.

作用機序

Gallium(III)sulfate exerts its effects primarily by mimicking iron and replacing it in redox enzymes. This inhibition of iron-dependent biological processes effectively suppresses bacterial growth and reduces the development of drug resistance . The compound targets multiple iron/heme-dependent pathways, making it a promising antimicrobial agent .

類似化合物との比較

- Aluminium sulfate

- Indium(III)sulfate

- Iron(III)sulfate

Comparison: Gallium(III)sulfate is unique in its ability to mimic iron, which is not a characteristic shared by aluminium sulfate or indium(III)sulfate. While iron(III)sulfate shares structural similarities with this compound, the latter’s antimicrobial properties and applications in medicine and industry set it apart .

特性

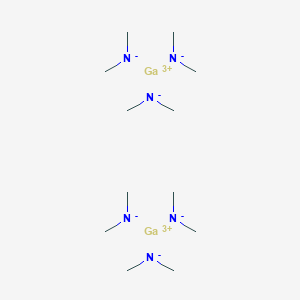

分子式 |

C12H36Ga2N6 |

|---|---|

分子量 |

403.90 g/mol |

IUPAC名 |

digallium;dimethylazanide |

InChI |

InChI=1S/6C2H6N.2Ga/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3 |

InChIキー |

OHLCFMPFTXQSJZ-UHFFFAOYSA-N |

正規SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ga+3].[Ga+3] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl2-chloro-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13130856.png)

![7,18-Di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13130859.png)

![1-[9-(2-Methylphenyl)-9H-fluoren-9-YL]ethan-1-one](/img/structure/B13130893.png)